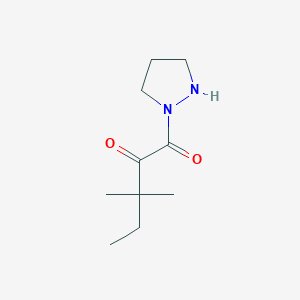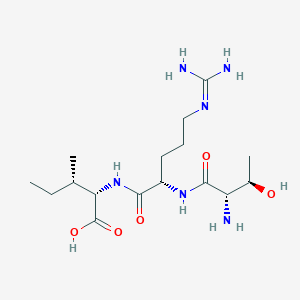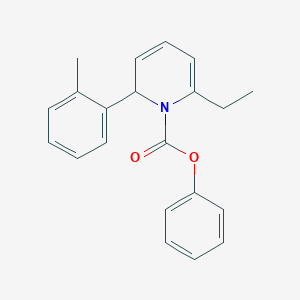![molecular formula C54H40 B12588147 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 581084-57-3](/img/structure/B12588147.png)
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties. This compound features a naphthalene core with two extended phenyl-ethenyl groups, each containing a diphenylethenyl moiety. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent attachment of the phenyl-ethenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired carbon-carbon bonds. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its ability to interact with various molecular targets. The compound’s extended conjugated system allows it to participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with similar structural features.
Uniqueness
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene stands out due to its extended conjugated system and the presence of multiple phenyl-ethenyl groups.
Properties
CAS No. |
581084-57-3 |
|---|---|
Molecular Formula |
C54H40 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
1,2-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H40/c1-5-21-43(22-6-1)53(44-23-7-2-8-24-44)39-49-30-15-13-19-41(49)33-34-48-36-35-47-29-17-18-32-51(47)52(48)38-37-42-20-14-16-31-50(42)40-54(45-25-9-3-10-26-45)46-27-11-4-12-28-46/h1-40H |
InChI Key |
HNOFABJDWIKWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=C(C4=CC=CC=C4C=C3)C=CC5=CC=CC=C5C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)

![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
